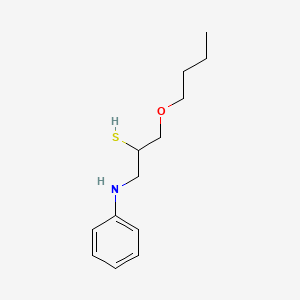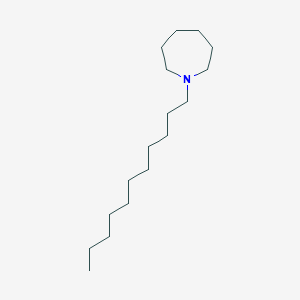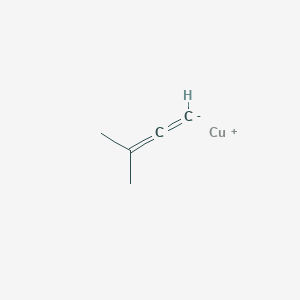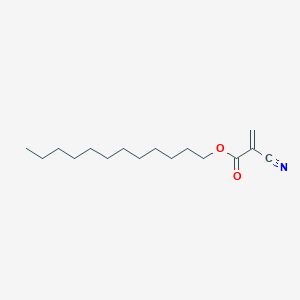
2-Propenoic acid, 2-cyano-, dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-cyano-, dodecyl ester is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and its derivatives, characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-cyano-, dodecyl ester typically involves the esterification of 2-Propenoic acid with dodecyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
2-Propenoic acid, 2-cyano-, dodecyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Polymerization: The vinyl group in the compound makes it susceptible to polymerization reactions, forming polymers with diverse applications.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various nucleophiles. Major products formed from these reactions include carboxylic acids, alcohols, and polymers.
Scientific Research Applications
2-Propenoic acid, 2-cyano-, dodecyl ester has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-, dodecyl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the compound reacts with other monomers to create long polymer chains, which can be tailored for specific applications. The molecular targets and pathways involved in its action include the interaction with various initiators and catalysts that facilitate the polymerization process .
Comparison with Similar Compounds
2-Propenoic acid, 2-cyano-, dodecyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, 2-methyl-, dodecyl ester: Known for its use in the production of methacrylate polymers.
2-Propenoic acid, 2-methyl-, decyl ester: Utilized in the synthesis of decyl methacrylate polymers.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical properties and reactivity compared to other acrylates.
Properties
CAS No. |
74784-57-9 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
dodecyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H27NO2/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h2-13H2,1H3 |
InChI Key |
LFJLAWZRNOKTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


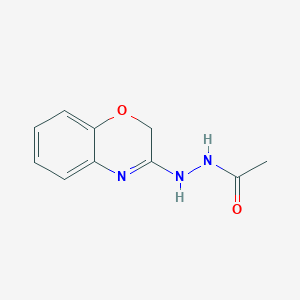
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
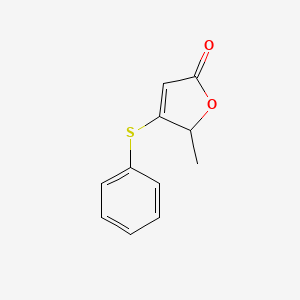
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
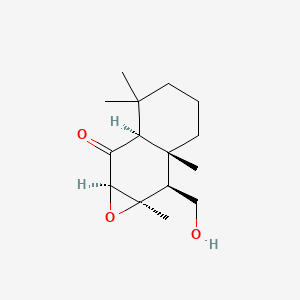
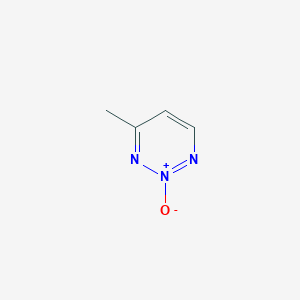

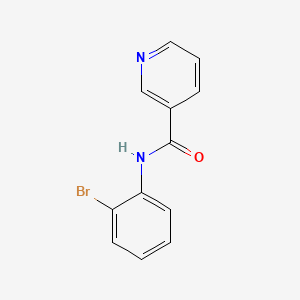
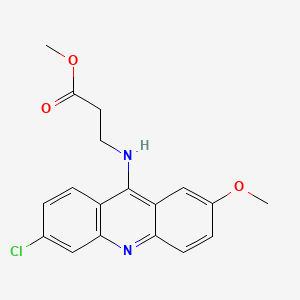
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
